N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide

Description

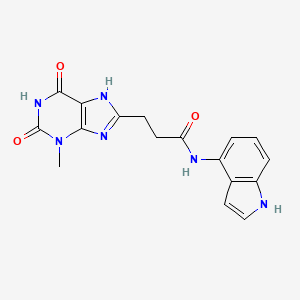

The compound N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide features a hybrid structure combining a purine-dione core with an indole moiety linked via a propanamide bridge.

Properties

Molecular Formula |

C17H16N6O3 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanamide |

InChI |

InChI=1S/C17H16N6O3/c1-23-15-14(16(25)22-17(23)26)20-12(21-15)5-6-13(24)19-11-4-2-3-10-9(11)7-8-18-10/h2-4,7-8,18H,5-6H2,1H3,(H,19,24)(H,20,21)(H,22,25,26) |

InChI Key |

PBMGKYBFJLEYGK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₇H₂₀N₆O₂

- Molecular Weight: 344.38 g/mol

- CAS Number: Not available in the provided sources.

Synthesis Methods

Recent studies have explored various synthesis methods for this compound. One notable approach is the ultrasonic-assisted synthesis , which has demonstrated eco-friendliness and efficiency. This method enhances the yield of the compound while minimizing environmental impact .

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been evaluated for its anti-inflammatory properties. Studies have reported that it inhibits key inflammatory mediators such as COX enzymes:

The anti-inflammatory effects are attributed to the suppression of COX-2 expression and downregulation of pro-inflammatory cytokines.

The biological activity of this compound can be elucidated through its interaction with various molecular targets:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in tumor progression.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cytokine Modulation : The compound modulates the expression of cytokines involved in inflammation and immune response.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on A549 Cell Line : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers .

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential as a lead compound for developing new therapeutic agents. The presence of both indole and purine structures is indicative of possible interactions with biological targets relevant to various diseases.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit anticancer properties. Preliminary studies suggest that N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Induces apoptosis |

| 5-Fluorouracil | Anticancer | Inhibits DNA synthesis |

| Indomethacin | Anti-inflammatory | COX inhibition |

The unique dual heterocyclic framework of this compound may confer distinct biological activities not found in other compounds listed above.

Antidiabetic Potential

The compound's structural features suggest possible applications in managing diabetes. Similar compounds have shown efficacy in enhancing insulin secretion and glucose uptake in various cell lines. Investigations into the pharmacological profile of this compound could reveal its potential as an antidiabetic agent.

Pharmacology

The pharmacological implications of this compound are vast due to its interaction with various biological pathways.

Enzyme Inhibition

Studies have shown that compounds with indole and purine derivatives can act as enzyme inhibitors. This property can be harnessed to develop drugs targeting specific enzymes involved in disease processes.

Neuroprotective Effects

Research into similar compounds has suggested neuroprotective effects that could be beneficial in treating neurodegenerative diseases. The potential for N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-y)propanamide to protect neuronal cells from oxidative stress warrants further investigation.

Case Studies and Research Findings

Several studies have documented the biological activities associated with compounds structurally related to N-(1H-indol-4-yl)-3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-y)propanamide:

Case Study 1: Anticancer Properties

A study demonstrated that a series of indole-based compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antidiabetic Activity

Another research article reported on the glucose uptake enhancement by indole derivatives in muscle cells and pancreatic beta cells. This suggests the potential for developing new treatments for diabetes based on the structure of N-(1H-indol-4-y)-3-(3-methyl...) .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Comparable Compounds

Structural Divergences and Implications

- Indole vs. Heterocyclic Replacements : The target compound’s indole group () contrasts with thiazole (), pyridinyl (), or quinazoline () substituents in analogs. Indole’s planar aromatic system may enhance π-π stacking in receptor binding compared to bulkier groups like thiazole .

- Purine-Dione Modifications: Methylation at the purine N3 position (common in all compounds) stabilizes the lactam tautomer, critical for adenosine receptor interactions. However, substituents like chlorine () or trifluoromethyl groups () alter electron density and hydrophobicity .

Pharmacological Activity

- Target Affinity : Compounds like L24 and L32 () demonstrate high affinity for hMAO-B and hA2AR, suggesting the purine-dione scaffold’s versatility. The target compound’s indole moiety may confer unique binding modes compared to chlorophenylacrylamide derivatives .

- Metabolic Stability : Linagliptin degradants () highlight susceptibility of purine-dione derivatives to hydrolysis and oxidation. The indole group’s metabolic resistance (via cytochrome P450 interactions) could improve the target compound’s half-life relative to quinazoline-based analogs .

Stability and Degradation Profiles

- Photolytic/thermal Stability: No data are available for the target compound, but purine-dione derivatives generally exhibit moderate stability under light and heat () .

ADME/T Predictions

- Solubility and Permeability : The indole group’s moderate hydrophobicity (clogP ~2–3 estimated) may balance solubility and membrane permeability, contrasting with highly lipophilic fluorophenyl-thiazole derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.